molecular formula C23H23N3O4S2 B2930245 4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 681161-86-4

4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2930245
CAS RN: 681161-86-4
M. Wt: 469.57
InChI Key: OVNSGDQFVLNNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a morpholine ring, which is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . The compound also contains an indeno[1,2-d]thiazole moiety, which has been studied for its potential inhibitory effects on SARS-CoV-2 3CL protease .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that 2,6-Dimethylmorpholine serves mainly as a building block for pharmaceutical ingredients . Also, a study on the synthesis of 8H-Indeno[1,2-d]thiazole derivatives describes the use of appropriate ketones and thiourea .

Scientific Research Applications

Pharmaceuticals Synthesis

This compound serves as a building block in pharmaceutical synthesis. The 2,6-dimethylmorpholine moiety is particularly versatile and is used in creating various pharmaceutical ingredients . Its role in drug design is crucial due to its ability to interact with biological targets.

SARS-CoV-2 3CL Protease Inhibition

One of the derivatives of the indeno[1,2-d]thiazol moiety has been evaluated as a potential inhibitor for the SARS-CoV-2 3CL protease . This suggests that our compound could be part of a novel class of compounds with antiviral activities, particularly against coronaviruses.

Organic Field-Effect Transistors (OFETs)

While not directly related to the exact compound, structurally similar molecules have been synthesized and studied for their electronic properties in OFETs . The compound could potentially be modified for use in OFETs, exploring the impact of its molecular structure on electronic performance.

Enantiopure Material Synthesis

The compound’s synthesis involves chiral resolution, which is a critical step in producing enantiopure materials . These materials have significant applications in creating drugs with specific desired effects and reducing side effects.

Thin-Film Structure Analysis

Research on similar compounds has shown that stereoisomerism has a surprising lack of influence on thin-film structure and electronic properties . This insight can be applied to the compound for developing materials with specific thin-film characteristics.

Molecular Interaction Studies

The compound’s structure allows for the study of intermolecular interactions, such as CH–π interactions, which are essential in understanding molecular packing and aggregation . This is particularly relevant in the development of new materials with tailored properties.

Future Directions

While specific future directions for this compound were not found, research into compounds with similar moieties, such as 8H-Indeno[1,2-d]thiazole derivatives, is ongoing due to their potential inhibitory effects on SARS-CoV-2 3CL protease .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-14-12-26(13-15(2)30-14)32(28,29)18-9-7-16(8-10-18)22(27)25-23-24-21-19-6-4-3-5-17(19)11-20(21)31-23/h3-10,14-15H,11-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNSGDQFVLNNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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